Chlorthalidone

描述

氯噻酮是一种利尿剂,主要用于治疗高血压和各种疾病(包括心脏病)引起的液体潴留。 它通过增加尿液流量起作用,这有助于减少体内水分,从而降低血压 . 氯噻酮还用于治疗患有尿崩症和某些电解质紊乱的患者,以及预防血钙水平高的患者的肾结石 .

准备方法

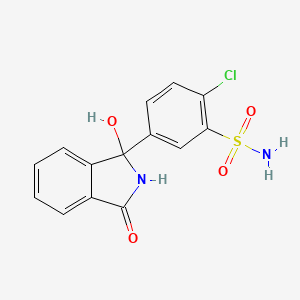

合成路线和反应条件: 氯噻酮,化学名称为 2-氯-5-(1-羟基-3-氧代-2,3-二氢-1H-异吲哚-1-基)苯磺酰胺,可以通过多种方法合成。一种常见的方法是使 3-氯苯胺与邻苯二甲酸酐反应生成 3-氯-N-邻苯二甲酰亚胺苯胺。 然后用氯磺酸处理该中间体以产生氯噻酮 .

工业生产方法: 氯噻酮的工业生产涉及类似的合成路线,但规模更大。该工艺经过优化以确保高产率和纯度。 粗产品通常使用重结晶技术进行纯化以获得基本上纯的氯噻酮 .

化学反应分析

反应类型: 氯噻酮会发生各种化学反应,包括:

氧化: 氯噻酮可以氧化形成不同的衍生物,这些衍生物可能具有不同的药理特性。

还原: 还原反应可以改变氯噻酮中的官能团,从而可能改变其活性。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 经常使用锂铝氢化物和硼氢化钠等还原剂。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可以产生胺衍生物 .

科学研究应用

Hypertension Management

Chlorthalidone is recognized as a first-line treatment for hypertension due to its efficacy in lowering blood pressure. Research indicates that it is often more effective than hydrochlorothiazide, another thiazide diuretic, particularly in controlling systolic and diastolic blood pressure over extended periods.

Comparative Effectiveness

A meta-analysis involving multiple studies demonstrated that this compound significantly outperforms hydrochlorothiazide in managing blood pressure, with a lower incidence of complications such as myocardial infarction and stroke .

| Study | Design | Sample Size | This compound Dose | Follow-Up Period | Key Findings |

|---|---|---|---|---|---|

| Bakris et al. (2012) | RCT | 295 | 12.5-25 mg | 2.5 months | Superior BP control |

| Dhalla et al. (2013) | Retrospective cohort | 10,384 | 12.5-50 mg | 60 months | Lower stroke risk |

| Ishani et al. (2022) | RCT | 6,756 | 12.5-25 mg | 30 months | Effective in elderly patients |

Edema Treatment

This compound is also employed to treat edema associated with conditions such as congestive heart failure, hepatic cirrhosis, and nephrotic syndrome. Its diuretic properties facilitate the removal of excess fluid from the body, thereby alleviating symptoms associated with these conditions .

Off-Label Uses

In addition to its approved indications, this compound has been utilized off-label for several conditions:

- Calcium Nephrolithiasis : It helps reduce urinary calcium excretion, thereby preventing kidney stone formation.

- Meniere's Disease : this compound may alleviate symptoms by reducing fluid accumulation.

- Diabetes Insipidus : It can be effective in managing this condition by promoting water retention through its diuretic action.

Cardiovascular Protection

Research has shown that this compound may offer cardiovascular benefits beyond blood pressure control. The ALLHAT trial highlighted its association with reduced risks of heart failure and stroke compared to other antihypertensive agents like angiotensin-converting enzyme inhibitors .

Case Study 1: this compound in Chronic Kidney Disease

A study involving patients with stage 4 chronic kidney disease demonstrated that this compound effectively lowered systolic blood pressure while also improving renal function markers like serum creatinine and albuminuria . Adverse effects included hypokalemia and transient renal changes.

Case Study 2: Efficacy in Elderly Patients

In a cohort of elderly patients with poorly controlled hypertension, this compound was associated with significant reductions in both systolic and diastolic blood pressure after eight weeks of treatment . The study reported manageable side effects, primarily electrolyte imbalances.

作用机制

氯噻酮通过抑制肾远端小管中的钠氯同向转运体发挥作用。这种抑制阻止了钠和氯的重吸收,导致这些离子连同水分一起增加排泄。 由此产生的利尿作用减少了血浆和细胞外液量,从而降低了血压 . 此外,氯噻酮已被证明可以降低血小板聚集和血管通透性,以及促进体外血管生成 .

类似化合物:

氢氯噻嗪: 氯噻酮和氢氯噻嗪都是用于治疗高血压的噻嗪类利尿剂。

氯噻酮的独特性: 氯噻酮因其更长的半衰期和与其他噻嗪类利尿剂相比更有效地减少心血管事件而独一无二。 它还具有其他多效性作用,例如降低血小板聚集和促进血管生成,这有助于其心血管益处 .

相似化合物的比较

Hydrochlorothiazide: Both chlorthalidone and hydrochlorothiazide are thiazide-like diuretics used to treat hypertension.

Uniqueness of this compound: this compound is unique due to its longer half-life and greater efficacy in reducing cardiovascular events compared to other thiazide-like diuretics. It also has additional pleiotropic effects, such as decreasing platelet aggregation and promoting angiogenesis, which contribute to its cardiovascular benefits .

生物活性

Chlorthalidone is a thiazide-like diuretic primarily used in the management of hypertension and edema. Its biological activity is characterized by its mechanism of action, pharmacokinetics, therapeutic effects, and associated side effects. This article explores these aspects in detail, supported by data tables and research findings from various studies.

This compound operates primarily by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition prevents sodium reabsorption, leading to increased sodium and water excretion, which reduces blood volume and subsequently lowers blood pressure. The key steps in its mechanism include:

- Inhibition of Sodium Reabsorption: By blocking the Na-Cl symporter, this compound increases sodium concentration within the tubule, creating an osmotic gradient that promotes diuresis.

- Fluid Redistribution: The increased intratubular sodium concentration shifts fluid from the interstitial space into the tubular lumen, enhancing urine output.

- Long Duration of Action: this compound has a half-life of 45 to 60 hours, allowing for sustained antihypertensive effects lasting up to 72 hours after administration .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its clinical application:

- Absorption: Therapeutic effects begin within 3 hours post-administration, with peak plasma concentrations occurring between 2 to 6 hours .

- Distribution: High protein binding (approximately 90%) primarily to albumin and erythrocyte carbonic anhydrase enhances its distribution throughout the body .

- Metabolism and Excretion: this compound undergoes minimal hepatic metabolism and is predominantly excreted unchanged via the kidneys .

Efficacy in Blood Pressure Control

Recent meta-analyses demonstrate that this compound is more effective than hydrochlorothiazide in controlling both systolic blood pressure (SBP) and diastolic blood pressure (DBP). Key findings include:

- Reduction in Blood Pressure: A pooled analysis indicated a mean reduction in SBP of -4.84 mmHg and DBP of -2.12 mmHg when comparing this compound to hydrochlorothiazide .

- Cardiovascular Outcomes: this compound has been associated with lower rates of myocardial infarction and stroke compared to other diuretics, although some studies report conflicting results regarding long-term cardiovascular risks .

Side Effects and Safety Profile

While this compound is effective in managing hypertension, it is also linked with several adverse effects:

- Electrolyte Imbalances: The risk of hypokalemia is notably higher with this compound (6.3%) compared to hydrochlorothiazide (1.9%) . Other electrolyte disturbances include hyponatremia and hyperuricemia.

- Renal Effects: Increased serum creatinine levels have been observed, particularly in patients with chronic kidney disease (CKD) undergoing this compound treatment .

Summary of Adverse Events

Case Studies

A study involving patients with poorly controlled hypertension demonstrated that this compound significantly reduced blood pressure while also causing notable adverse events such as hypokalemia and transient creatinine changes . Another retrospective cohort analysis indicated that patients treated with this compound had a significantly lower risk of cardiovascular events compared to those on hydrochlorothiazide but experienced more side effects related to electrolyte imbalances .

属性

IUPAC Name |

2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVPVXMEBJLZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022812 | |

| Record name | Chlorthalidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorthalidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

12 mg/100 ml in water @ 20 °C, 27 mg/100 ml @ 37 °C; 577 mg/100 ml in 0.1 N sodium carbonate; more sol in aq soln of sodium hydroxide; sol in warm ethanol; slightly sol in ether., Chlorthalidone is practically insoluble in water, in ether and in chloroform; soluble in methanol; slightly soluble in alcohol., 5.28e-02 g/L | |

| Record name | Chlorthalidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORTHALIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorthalidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Chlorthalidone prevents reabsorption of sodium and chloride through inhibition of the Na+/Cl- symporter in the cortical diluting segment of the ascending limb of the loop of Henle. Reduction of sodium reabsorption subsequently reduces extracellular fluid and plasma volume via an osmotic, sodium-driven diuresis. By increasing the delivery of sodium to the distal renal tubule, Chlorthalidone indirectly increases potassium excretion via the sodium-potassium exchange mechanism. The exact mechanism of chlorthalidone's anti-hypertensive effect is under debate, however, it is thought that increased diuresis results in decreased plasma and extracellular fluid volume which therefore requires decreased cardiac output and overall lowers blood pressure. Chlorthalidone has also been shown to decrease platelet aggregation and vascular permeability, as well as promote angiogenesis in vitro, which is thought to be partly the result of reductions in carbonic anhydrase–dependent pathways. These pathways may play a role in chlorthalidone's cardiovascular risk reduction effects., ...ACT BY INHIBITING RENAL TUBULAR TRANSPORT OF VARIOUS IONS., Decreased plasma volume and decreased extracellular fluid volume; decreased cardiac output initially, followed by decreased total peripheral resistance with normalization of cardiac output ... /from table/, ...ANTIHYPERTENSIVE EFFECT OF CHLORTHALIDONE IS THOUGHT TO BE DUE TO DECR CARDIAC OUTPUT., The exact mechanism for reduction of arterial blood pressure by diuretics is not certain. Initially the drugs decrease extracellular volume and cardiac output. However, the hypotensive effect is maintained during long-term therapy because of reduced vascular resistance ... /Diuretics/, For more Mechanism of Action (Complete) data for CHLORTHALIDONE (8 total), please visit the HSDB record page. | |

| Record name | Chlorthalidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORTHALIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from 50% acetic acid, WHITE TO YELLOWISH-WHITE CRYSTALLINE POWDER | |

CAS No. |

77-36-1 | |

| Record name | Chlorthalidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorthalidone [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorthalidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorthalidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chlorthalidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorthalidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlortalidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORTHALIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0MQD1073Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORTHALIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorthalidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Dec 224-226 °C. Melting point range may extend from 218 to 264 °C on slow heating., 218 - 264 °C | |

| Record name | Chlorthalidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORTHALIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorthalidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。